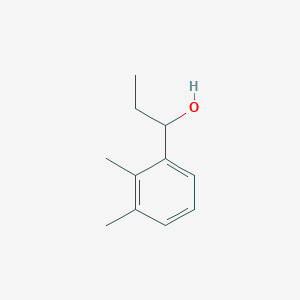

1-(2,3-Dimethylphenyl)propan-1-ol

Overview

Description

1-(2,3-Dimethylphenyl)propan-1-ol is a compound used in the research of various diseases such as cancer and inflammation . It plays a crucial role in the development of innovative pharmaceuticals that selectively target complex molecular pathways . Its molecular formula is C11H16O and it has a molecular weight of 164.24 .

Molecular Structure Analysis

The InChI key for this compound is JAQBSAIXIMCIFX-UHFFFAOYSA-N . The canonical SMILES string is CCC(C1=CC=CC(=C1C)C)O .Physical and Chemical Properties Analysis

This compound has a boiling point of 239.5±0.0°C at 760 mmHg and a density of 1.0±0.0 g/cm3 .Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) explored the synthesis of various compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, and their affinity to beta 1- and beta 2-adrenoceptors. This study highlighted the cardioselectivity of certain compounds, which is relevant for the development of beta-blocker drugs (Rzeszotarski et al., 1979).

Conformational Analyses in Different Environments

The study by Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These findings are significant for understanding molecular conformations and interactions in pharmaceutical chemistry (Nitek et al., 2020).

Allosteric Modulators of GABA B Receptors

Kerr et al. (2007) synthesized a series of 2,2-disubstituted 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol derivatives, assessing their activity as allosteric modulators of GABAB receptors. Such studies contribute to the understanding of receptor modulation in neurochemistry (Kerr et al., 2007).

Computational Studies for Drug Development

Research by Nycz et al. (2011) on the computational studies of various cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one, provides insights into the structural aspects of drug molecules, aiding in drug design and synthesis (Nycz et al., 2011).

Molecular Complexes in Host-Guest Chemistry

Toda et al. (1985) focused on the structures of molecular complexes involving hydroxy host systems and alcohols, providing valuable information for the field of supramolecular chemistry and the design of molecular recognition systems (Toda et al., 1985).

Metabolism and Excretion Studies

Shima et al. (2012) conducted a study on the urinary excretion and metabolism of 3,4-dimethylmethcathinone, including its major metabolites. This research is crucial for understanding the pharmacokinetics of related compounds (Shima et al., 2012).

Gas Chromatography in Workplace Air Monitoring

Jeżewska and Woźnica (2020) developed a method for determining propan-2-ol in workplace air using gas chromatography. This research has applications in occupational health and safety, ensuring safe levels of volatile compounds in industrial settings (Jeżewska & Woźnica, 2020).

Stereochemistry of Mannich Bases

Angiolini et al. (1969) investigated the stereochemistry of Mannich bases, specifically focusing on the synthesis and absolute configuration of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols. This study is important for understanding stereochemical aspects in organic synthesis (Angiolini et al., 1969).

Schiff Base Derivatives in Chemical Research

Khalid et al. (2018) conducted a joint experimental and DFT investigation on Schiff base derivatives, including 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol. This research is vital for the development of new materials and pharmaceuticals (Khalid et al., 2018).

Antidepressant Potential of 3-Amino-1,1-Diaryl-2-Propanols

Clark et al. (1979) synthesized and evaluated a series of 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Such research contributes to the development of new therapeutic agents for mental health disorders (Clark et al., 1979).

Structural Studies of α-Bromoacetoarenones Reactions

Garcia et al. (1992) explored the structure of products formed when α-bromoacetoarenones react with 3-(N,N-dimethylamino)propan-1-ol. Understanding these reactions is important for synthetic chemistry and drug development (Garcia et al., 1992).

Enantiopurity Control in Veterinary Drugs

Douša and Lemr (2011) developed a liquid chromatographic method for controlling the enantiopurity of the veterinary drug alaptide, demonstrating the importance of such techniques in ensuring drug safety and efficacy (Douša & Lemr, 2011).

Tautomer Separation in Chemical Synthesis

Toda et al. (1988) studied the freezing of equilibrium of 1,2,3-triazole and 3(5)-methylpyrazole by complex formation with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. Such research is essential for the isolation of specific tautomers in organic chemistry (Toda et al., 1988).

Future Directions

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQBSAIXIMCIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

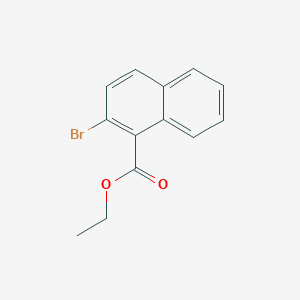

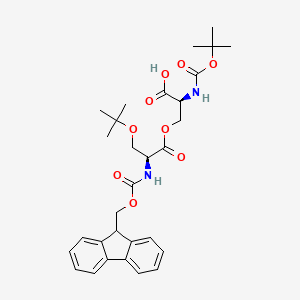

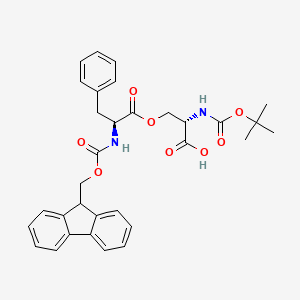

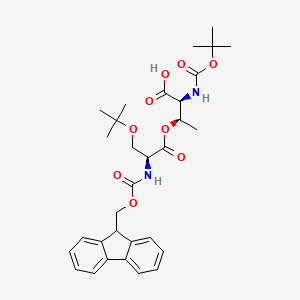

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

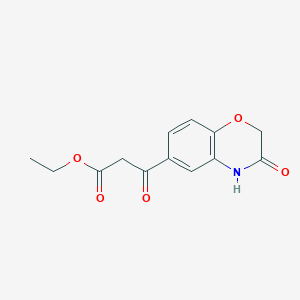

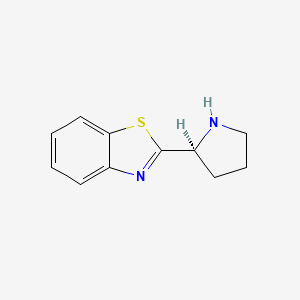

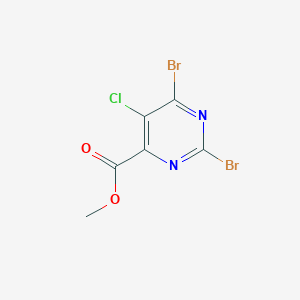

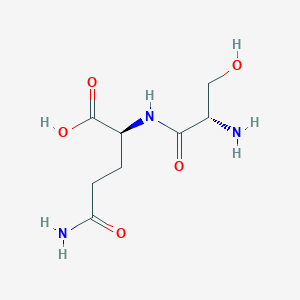

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-](/img/structure/B3309885.png)